molecular formula C19H21N3O4S2 B10995243 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(4-sulfamoylbenzyl)acetamide

2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(4-sulfamoylbenzyl)acetamide

Cat. No.: B10995243
M. Wt: 419.5 g/mol
InChI Key: CXZROLZISPKUBL-UHFFFAOYSA-N
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Description

2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(4-sulfamoylbenzyl)acetamide is a complex organic compound that belongs to the class of benzazepines Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications

Properties

Molecular Formula

C19H21N3O4S2

Molecular Weight

419.5 g/mol

IUPAC Name

2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]-N-[(4-sulfamoylphenyl)methyl]acetamide

InChI

InChI=1S/C19H21N3O4S2/c20-28(25,26)15-8-5-13(6-9-15)11-21-18(23)12-27-17-10-7-14-3-1-2-4-16(14)22-19(17)24/h1-6,8-9,17H,7,10-12H2,(H,21,23)(H,22,24)(H2,20,25,26)

InChI Key

CXZROLZISPKUBL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1SCC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(4-sulfamoylbenzyl)acetamide typically involves multiple steps, including the formation of the benzazepine core and subsequent functionalization. One common synthetic route involves the following steps:

    Formation of the Benzazepine Core: This can be achieved through cyclization reactions involving precursors such as o-benzylaniline and cinnamic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of high-throughput reactors and continuous flow chemistry techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(4-sulfamoylbenzyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The sulfanyl and sulfamoyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(4-sulfamoylbenzyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cardiovascular and neurological disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(4-sulfamoylbenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    1-benzazepine derivatives: These compounds share a similar core structure but differ in their functional groups.

    2-benzazepine derivatives: Similar to 1-benzazepines, these compounds have variations in their functional groups and biological activities.

    3-benzazepine derivatives: These compounds have a different attachment of the benzene ring to the azepine ring, leading to distinct properties.

Uniqueness

2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(4-sulfamoylbenzyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfanyl and sulfamoyl groups contribute to its potential therapeutic applications and make it a valuable compound for scientific research.

Biological Activity

The compound 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(4-sulfamoylbenzyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, which includes a benzazepine core and various functional groups, suggests diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research data.

Chemical Structure and Properties

The molecular formula of the compound is C20H23N3O4S2C_{20}H_{23}N_{3}O_{4}S_{2}, with a molecular weight of approximately 433.54 g/mol. The compound features a sulfanyl group and an acetamide moiety that are critical for its biological interactions.

PropertyValue
Molecular FormulaC20H23N3O4S2
Molecular Weight433.54 g/mol
CAS Number1007653-68-0

Preliminary studies indicate that This compound may act as an inhibitor or modulator of specific enzymes or receptors. The interaction with these biological targets could influence various cellular pathways, potentially leading to therapeutic effects in conditions such as cancer, inflammation, and neurological disorders.

Target Interactions

Research has focused on the binding affinity of this compound to various biological targets. For instance:

  • Inhibition of Enzymes: Studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation: The structural characteristics allow it to interact with neurotransmitter receptors, which may affect neurological functions.

Biological Activity Studies

Several studies have evaluated the biological activity of this compound:

  • Antitumor Activity : In vitro studies demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent.
  • Anti-inflammatory Effects : Research indicates that it may reduce inflammatory markers in cellular models, highlighting its therapeutic potential in treating inflammatory diseases.
  • Neuroprotective Properties : Preliminary findings suggest neuroprotective effects, which warrant further investigation into its use for neurodegenerative diseases.

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal assessed the antitumor efficacy of the compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory properties of the compound using lipopolysaccharide (LPS)-induced macrophages. The treatment resulted in decreased production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting a mechanism involving the inhibition of NF-kB signaling pathways.

Comparative Analysis with Similar Compounds

The following table compares This compound with structurally similar compounds:

Compound NameMolecular FormulaKey Features
1-benzazepineC12H9NBasic benzazepine structure
2-benzazepineC13H11NSubstituted benzazepine
3-benzazepineC14H13NMore complex substitutions

The unique combination of functional groups in This compound enhances its distinct chemical and biological properties compared to other benzazepines.

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